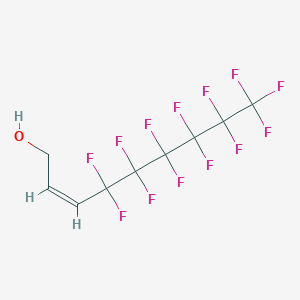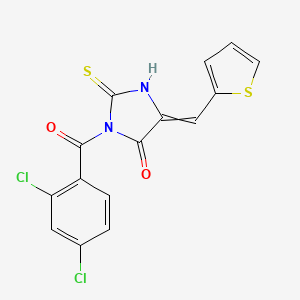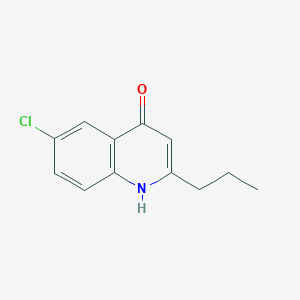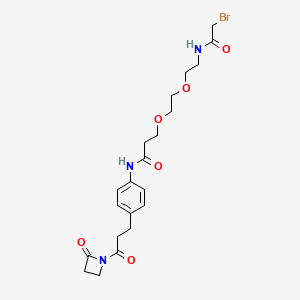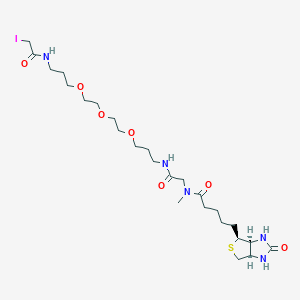
N'-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of an iodoacetamido group, a trioxatridecanyl chain, and a biotinylglycinamide moiety. Its unique structure allows it to interact with biological molecules, making it valuable in biochemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide typically involves multiple steps, starting with the preparation of the trioxatridecanyl chain. This chain is then functionalized with an iodoacetamido group through a nucleophilic substitution reaction. The final step involves coupling the functionalized chain with biotinylglycinamide under specific reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N’-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodoacetamido group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the biotinylglycinamide moiety.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles. Reaction conditions typically involve mild temperatures and solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while hydrolysis can produce smaller fragments of the original compound.
Aplicaciones Científicas De Investigación
N’-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide has a wide range of applications in scientific research:
Biochemistry: It is used as a labeling reagent for proteins and nucleic acids, allowing for the study of biomolecular interactions.
Cell Biology: The compound can be used to track cellular processes and protein localization through biotin-streptavidin interactions.
Industry: The compound is used in the development of biosensors and other analytical tools.
Mecanismo De Acción
The mechanism of action of N’-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide involves its ability to form covalent bonds with target biomolecules. The iodoacetamido group reacts with thiol groups on proteins, forming stable thioether bonds. This covalent modification can alter the function or localization of the target protein, allowing researchers to study its role in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(13-Iodoacetamido-4,7,10-trioxatridecanyl)biotinylamide
- N-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methylglycinamide
- N-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-biotinylglycinamide
Uniqueness
N’-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide is unique due to its combination of an iodoacetamido group, a trioxatridecanyl chain, and a biotinylglycinamide moiety. This unique structure allows it to interact with a wide range of biomolecules, making it versatile for various applications in research and industry.
Propiedades
Fórmula molecular |
C25H44IN5O7S |
|---|---|
Peso molecular |
685.6 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-[2-[2-[3-[(2-iodoacetyl)amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethyl]-N-methylpentanamide |
InChI |
InChI=1S/C25H44IN5O7S/c1-31(23(34)7-3-2-6-20-24-19(18-39-20)29-25(35)30-24)17-22(33)28-9-5-11-37-13-15-38-14-12-36-10-4-8-27-21(32)16-26/h19-20,24H,2-18H2,1H3,(H,27,32)(H,28,33)(H2,29,30,35)/t19-,20-,24-/m0/s1 |
Clave InChI |
QCCPLGMDBLUCGS-SKPFHBQLSA-N |
SMILES isomérico |
CN(CC(=O)NCCCOCCOCCOCCCNC(=O)CI)C(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
SMILES canónico |
CN(CC(=O)NCCCOCCOCCOCCCNC(=O)CI)C(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)


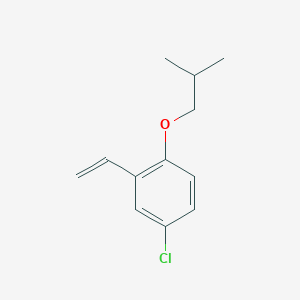
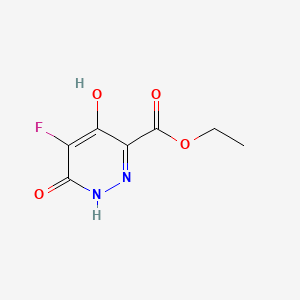
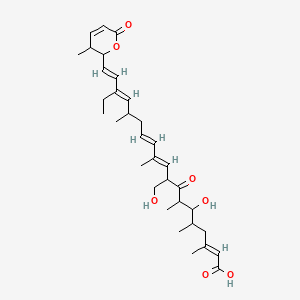
![1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide](/img/structure/B13713388.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-chloropyrimidine](/img/structure/B13713395.png)
